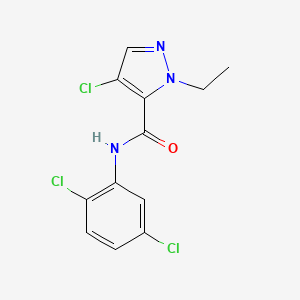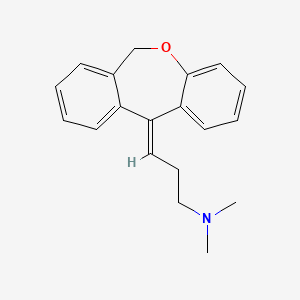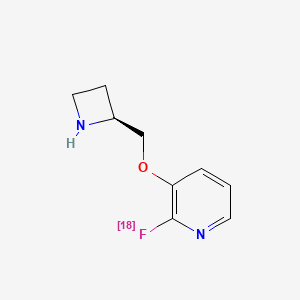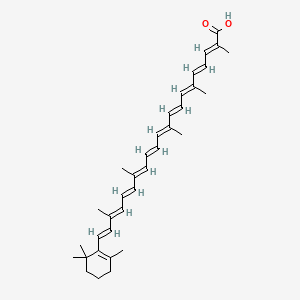
Neurosporaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurosporaxanthin is a monocarboxylic acid that results from the oxidation of the aldehyde group of 4'-apo-beta-carotenal to the corresponding carboxylic acid. It is an apo carotenoid C35 terpenoid and a monocarboxylic acid. It is a conjugate acid of a neurosporaxanthin(1-).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Neurosporaxanthin, like its close relative astaxanthin, has been identified as a compound with significant neuroprotective properties. Several studies highlight its potential in preserving cognitive function, protecting neural cells against degeneration, and offering therapeutic benefits in neurodegenerative diseases. It exhibits anti-inflammatory, anti-apoptotic, and antioxidant effects and may promote neural plasticity (Grimmig et al., 2017). Similarly, astaxanthin has shown promising biological activities, including therapeutic potentials in treating peripheral and central nervous system diseases and neuropathic pain (Fakhri et al., 2018).
Antioxidant and Anti-inflammatory Properties
The robust antioxidant capacity of neurosporaxanthin and related compounds like astaxanthin is well-documented. These compounds exert significant effects on metabolism, proving beneficial in preventing diabetes, cardiovascular diseases, and neurodegenerative disorders. They also play a role in immunization and are used in various forms, such as tablets, capsules, and creams (Ambati et al., 2014). The neuroprotective potential of carotenoids, including neurosporaxanthin, is reinforced by their ability to inhibit neuroinflammation, modulate autophagy, attenuate oxidative damage, and activate defensive antioxidant enzymes (Manochkumar et al., 2021).
Therapeutic and Health-Promoting Effects
Astaxanthin, closely related to neurosporaxanthin, has been explored for its various health benefits. It has been associated with neuroprotective, cardioprotective, and antitumor properties, suggesting its therapeutic potential for the prevention or co-treatment of dementia, Alzheimer's, Parkinson's, cardiovascular diseases, and cancer. Additionally, benefits on skin and eye health promotion have also been reported, highlighting its potential for the prevention of skin photo-aging and the treatment of eye diseases (Donoso et al., 2021).
Aquaculture and Nutritional Supplement Applications
Astaxanthin is utilized as a feed supplement in aquaculture, enhancing pigmentation, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression in aquatic animals. This underscores the versatility and wide range of benefits that compounds like neurosporaxanthin and astaxanthin offer, not just in human health but also in animal health and industry applications (Lim et al., 2018).
Eigenschaften
CAS-Nummer |
2468-88-4 |
|---|---|
Produktname |
Neurosporaxanthin |
Molekularformel |
C35H46O2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid |
InChI |
InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+ |
InChI-Schlüssel |
UGJYMKZYSUMAKJ-ZGMBEONKSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Synonyme |
neurosporaxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



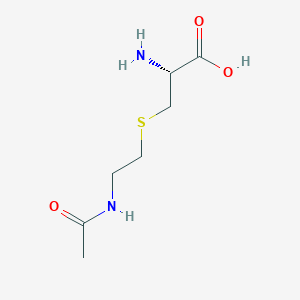
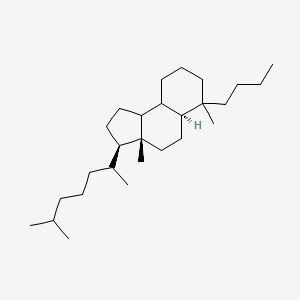
![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
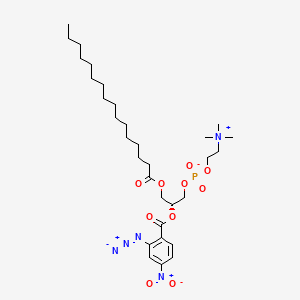
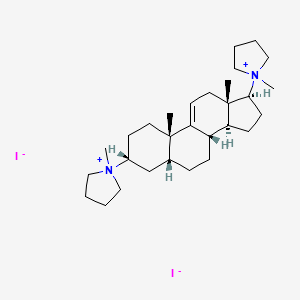
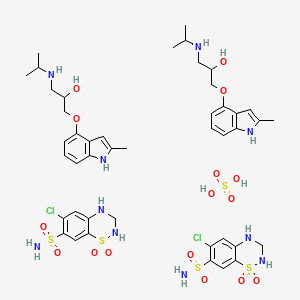
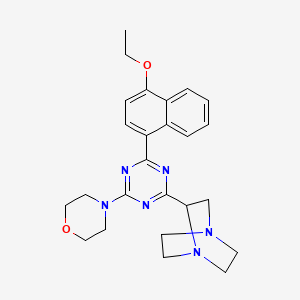
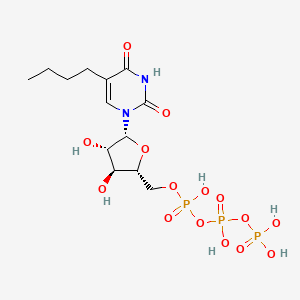
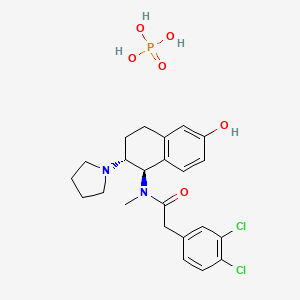
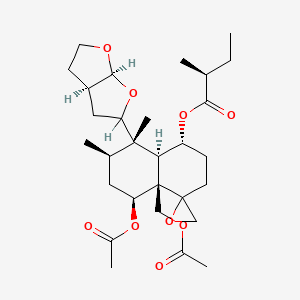
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)
